![molecular formula C11H13NO B1628443 (4-Isocyanatobutyl)benzene CAS No. 77725-08-7](/img/structure/B1628443.png)
(4-Isocyanatobutyl)benzene
Overview
Description
“(4-Isocyanatobutyl)benzene” is also known as “(4-Isocyanato-butyl)-benzene”, “1-(4-isocyanatobutyl)benzene”, “4-Phenyl butyl isocyanate”, and "4-Phenylbutyl" . It has a molecular weight of 133.1473 .
Synthesis Analysis
The synthesis of “(4-Isocyanatobutyl)benzene” involves complex chemical reactions. The synthesis of polysubstituted benzenes, for example, requires a working knowledge of many organic reactions . The production of bio-based isocyanates, which could potentially include “(4-Isocyanatobutyl)benzene”, is a topic of ongoing research .Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “(4-Isocyanatobutyl)benzene” are complex and varied. For example, it has been used in the synthesis of various compounds, with yields ranging from 60% to 89% .Scientific Research Applications
Fluorophore Development
“(4-Isocyanatobutyl)benzene” can be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They are used in various basic research fields and industries, including analytical, imaging, and sensing techniques .
Materials Science
The compound can also be used in materials science, particularly in the development of new SBBF derivatives. These derivatives are used in fluorophore-related materials science fields .
Organic Synthesis
Photocycloadditions of benzene derivatives, such as “(4-Isocyanatobutyl)benzene”, with alkenes play an important role as key steps in organic synthesis . These reactions often involve intramolecular reactions .
Synthesis of Natural Products
The compound can be used in the total synthesis of natural products. A topological analysis permitting a systematic application of the [2 + 3] photocycloadditions to the total synthesis of natural products is presented .
Asymmetric Synthesis
“(4-Isocyanatobutyl)benzene” can also be used in the context of asymmetric synthesis .
Safety and Hazards
“(4-Isocyanatobutyl)benzene” is associated with several hazards. It is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), germ cell mutagen (Category 1B), carcinogen (Category 1A), specific target organ toxicant - repeated exposure (Category 1), and aspiration hazard (Category 1) .
Future Directions
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of (4-Isocyanatobutyl)benzene involves its interaction with its targets through chemical reactions. For instance, isocyanates can react with water to form a primary amine and carbon dioxide . In the presence of alcohols, isocyanates can undergo a reaction to form urethane linkages .
Biochemical Pathways
It’s known that isocyanates can interfere with protein function by reacting with the amino groups of proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Isocyanates in general are rapidly absorbed and distributed in the body, and they are primarily excreted in the urine .
Result of Action
Isocyanates can cause cellular damage by reacting with cellular proteins and disrupting their function .
Action Environment
The action, efficacy, and stability of (4-Isocyanatobutyl)benzene can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can also affect the reactivity of isocyanates .
properties
IUPAC Name |
4-isocyanatobutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBVWCVIBTPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579768 | |
Record name | (4-Isocyanatobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77725-08-7 | |
Record name | (4-Isocyanatobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylbutyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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